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An In-depth Technical Guide to 2,2-Dimethyl-3,4-dihydronaphthalen-1-one (CAS: 2977-45-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2-Dimethyl-3,4-dihydronaphthalen-1-one, also known as 2,2-dimethyl-1-tetralone, is a

bicyclic aromatic ketone.[1][2][3] It belongs to the tetralone class of compounds, which are

characterized by a cyclohexanone ring fused to a benzene ring.[4] The tetralone scaffold is a

significant structural motif in medicinal chemistry and serves as a crucial building block for a

diverse array of biologically active compounds.[4][5] Derivatives of tetralones have shown

potential in various therapeutic areas, including oncology, inflammation, and infectious

diseases.[5] This guide provides a comprehensive overview of the chemical properties,

synthesis, spectroscopic data, and potential biological activities of 2,2-Dimethyl-3,4-
dihydronaphthalen-1-one and its related class of compounds.

Chemical and Physical Properties
2,2-Dimethyl-3,4-dihydronaphthalen-1-one is a clear, light lemon/lime colored liquid at room

temperature.[2] Key physical and chemical properties are summarized in the table below.
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Property Value Reference

CAS Number 2977-45-9 [2]

Molecular Formula C₁₂H₁₄O [2]

Molecular Weight 174.24 g/mol [2]

Appearance Clear, light lemon/lime liquid [2][6]

Boiling Point 137 °C N/A

Density 1.017 ± 0.06 g/cm³ (Predicted) N/A

Storage
Sealed in dry, Room

Temperature
[2]

InChI Key
XNTNPKXCRBTDTR-

UHFFFAOYSA-N
[2]

Canonical SMILES
CC1(C)CCC2=C(C=CC=C2)C

1=O
[2]

Synthesis
The synthesis of tetralones is most commonly achieved through intramolecular Friedel-Crafts

acylation of γ-phenylbutyric acid derivatives.[7][8][9][10] This powerful reaction allows for the

construction of the bicyclic ring system.[7] While a specific detailed protocol for 2,2-Dimethyl-
3,4-dihydronaphthalen-1-one is not readily available in the cited literature, a general and

plausible synthetic route can be proposed based on well-established methods for analogous

compounds.[7][10]

Proposed Synthetic Pathway: Intramolecular Friedel-
Crafts Acylation
The synthesis would likely start from a precursor molecule, 4-phenyl-3,3-dimethylbutanoic acid.

This acid is first converted to its more reactive acid chloride, which then undergoes an

intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid catalyst like aluminum

chloride (AlCl₃) to yield the target tetralone.
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Step 1: Acid Chloride Formation

Step 2: Intramolecular Friedel-Crafts Acylation

4-phenyl-3,3-dimethylbutanoic acid

4-phenyl-3,3-dimethylbutanoyl chloride

SOCl₂ or (COCl)₂

2,2-Dimethyl-3,4-dihydronaphthalen-1-one

AlCl₃, CS₂

Click to download full resolution via product page

Proposed synthesis of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one.

Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of a tetralone via

intramolecular Friedel-Crafts acylation, adapted from procedures for similar compounds.[10]

Step 1: Synthesis of 4-phenyl-3,3-dimethylbutanoyl chloride

In a round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place

4-phenyl-3,3-dimethylbutanoic acid.

Add an excess of thionyl chloride (SOCl₂).

Gently heat the mixture on a steam bath until the evolution of hydrogen chloride gas ceases.

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid

chloride. This product is typically used in the next step without further purification.
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Step 2: Synthesis of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one

Cool the flask containing the 4-phenyl-3,3-dimethylbutanoyl chloride in an ice bath.

Add a suitable solvent such as carbon disulfide (CS₂).

Gradually add anhydrous aluminum chloride (AlCl₃) in one portion.

Once the initial vigorous reaction subsides, slowly warm the mixture to its boiling point and

heat for approximately 10 minutes to complete the reaction.[10]

Cool the reaction mixture to 0 °C and carefully quench by adding crushed ice, followed by

concentrated hydrochloric acid.

The product can then be isolated by steam distillation or solvent extraction.[10]

Purify the crude product by vacuum distillation.

Spectroscopic Data
While specific spectra for 2,2-Dimethyl-3,4-dihydronaphthalen-1-one are not available in the

provided search results, the expected spectroscopic features can be inferred from data on

related tetralone structures and general principles of spectroscopy.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methylene

protons of the cyclohexanone ring, and the gem-dimethyl protons.

Protons
Expected Chemical Shift
(ppm)

Multiplicity

Aromatic-H 7.2 - 8.1 Multiplets

-CH₂- (C4) ~2.9 Triplet

-CH₂- (C3) ~2.0 Triplet

-C(CH₃)₂ ~1.2 Singlet
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Note: These are estimated values based on general principles and data for related compounds.

The aromatic region may show complex splitting patterns.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons,

the quaternary carbon, and the aliphatic carbons.

Carbon Expected Chemical Shift (ppm)

C=O (C1) 190 - 200

Aromatic-C 125 - 150

Quaternary-C (C2) 40 - 50

-CH₂- (C4) 30 - 40

-CH₂- (C3) 20 - 30

-C(CH₃)₂ 25 - 35

Note: These are estimated values based on typical chemical shift ranges for tetralones and

related ketones.[11][12][13][14]

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl group and

bands corresponding to the aromatic ring and C-H bonds.

Functional Group Expected Wavenumber (cm⁻¹)

C=O Stretch (Ketone) 1680 - 1700

C=C Stretch (Aromatic) 1450 - 1600

C-H Stretch (sp²) 3000 - 3100

C-H Stretch (sp³) 2850 - 3000
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Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight

of the compound (174.24 g/mol ). Common fragmentation patterns for ketones include α-

cleavage.

Biological Activity and Applications
While no specific biological activity has been documented for 2,2-Dimethyl-3,4-
dihydronaphthalen-1-one in the provided search results, the broader class of tetralone

derivatives has been extensively studied and has shown a wide range of pharmacological

activities.[5] This suggests that 2,2-Dimethyl-3,4-dihydronaphthalen-1-one could serve as a

valuable scaffold for the development of new therapeutic agents.

Potential Therapeutic Applications of Tetralone
Derivatives

Anticancer Activity: Many tetralone derivatives have demonstrated potent cytotoxic effects

against various cancer cell lines, including leukemia, colon cancer, and breast cancer. Some

derivatives act as inhibitors of tubulin polymerization.

Antibacterial Activity: Novel tetralone derivatives have shown significant antibacterial activity

against a range of Gram-positive and Gram-negative bacteria.[5]

Anti-inflammatory Activity: Certain tetralone derivatives exhibit anti-inflammatory properties

by inhibiting macrophage migration inhibitory factor (MIF).[5]

Neuroprotective Effects: Some tetralone derivatives have been investigated for their potential

in treating neurodegenerative diseases like Alzheimer's disease. [N/A]

The general workflow for evaluating the biological activity of a new tetralone derivative is

depicted below.
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2,2-Dimethyl-3,4-dihydronaphthalen-1-one
(or derivative)

In vitro Assays

Cytotoxicity Screening
(e.g., MTT assay on cancer cell lines)

Antibacterial Screening
(e.g., MIC determination)

Enzyme Inhibition Assays
(e.g., Tubulin polymerization, MIF)

In vivo Studies
(Animal Models)

Promising Results Promising Results Promising Results

Lead Compound Identification

Click to download full resolution via product page

General workflow for biological evaluation of tetralone derivatives.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic

effects of chemical compounds on cell lines.

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere

overnight.

Compound Treatment: Treat the cells with various concentrations of the tetralone derivative

for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time,

viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific

wavelength (typically between 500 and 600 nm) using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells.

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (the

concentration of the compound that inhibits 50% of cell growth).

Conclusion
2,2-Dimethyl-3,4-dihydronaphthalen-1-one is a member of the pharmacologically significant

tetralone family. While specific data for this compound is limited, its structural similarity to other

biologically active tetralones suggests its potential as a valuable building block in drug

discovery and development. The synthetic routes are well-established, and a variety of

biological screening assays can be employed to explore its therapeutic potential. Further

research into the synthesis and biological evaluation of derivatives of 2,2-Dimethyl-3,4-
dihydronaphthalen-1-one is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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